molecular formula C15H22N2O3 B1432396 Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- CAS No. 387358-27-2

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-

Cat. No. B1432396
CAS RN: 387358-27-2
M. Wt: 278.35 g/mol
InChI Key: FXGUQZXSYTXPIF-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]- is a synthetic organic compound that has been studied for a variety of applications in scientific research. It has a wide range of potential uses due to its unique structure, which allows for a variety of chemical reactions and applications.

Scientific Research Applications

Antipsychotic Activity

Researchers have investigated derivatives of ethanone, specifically focusing on their potential as antipsychotic agents. One study designed and synthesized derivatives linked with aryl piperazine, revealing that compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity in behavioral models. Among these, specific derivatives showed promising antipsychotic profiles with lower potency for catalepsy induction, supported by docking studies with human dopamine D2 receptor models and QSAR analyses (Bhosale et al., 2014).

Computational Assessment and Vibrational Studies

Another study provided a computational assessment of a synthesized arylpiperazine-based drug, showcasing its biochemical properties and vibrational assignments. The research highlighted the drug's potential as an agonist in the human GABA A receptor, indicating its broad pharmacological activity spectrum. The computational approach revealed various conformations and docking mechanisms, suggesting the drug's biodegradable nature in aqueous solutions (Onawole et al., 2017).

Antifungal and Antimicrobial Activities

Novel ligands and their metal complexes have been synthesized to explore antifungal activities, with findings showing increased activity compared to the ligand alone (Raj & Patel, 2015). Similarly, chalcones containing piperazine or 2,5-dichlorothiophene moieties were synthesized, displaying potent antimicrobial activity against various bacteria and fungi (Tomar et al., 2007).

Mechanism of Action

Piperazine derivatives have been studied for their potential therapeutic effects. For example, some piperazine derivatives are known to target the serotonin and dopamine receptors in the brain, which can make them potentially useful in treating various neurological and psychiatric disorders .

The mode of action would involve the compound interacting with its target receptors, leading to changes in the biochemical pathways within the cell. This could result in various downstream effects, depending on the specific pathways affected .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME), would be influenced by the compound’s chemical structure. Factors such as the compound’s size, charge, and lipophilicity can affect how it is absorbed and distributed within the body, how it is metabolized by enzymes, and how it is ultimately excreted .

The compound’s action could also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its ability to interact with its target receptors .

properties

IUPAC Name

1-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-13(18)16-7-9-17(10-8-16)14-3-5-15(6-4-14)20-12-11-19-2/h3-6H,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGUQZXSYTXPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301204094
Record name 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-

CAS RN

387358-27-2
Record name 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387358-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[4-(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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